molecular formula C8H13NO2S B067141 Tert-butyl 3-isothiocyanatopropionate CAS No. 172422-02-5

Tert-butyl 3-isothiocyanatopropionate

Cat. No. B067141
M. Wt: 187.26 g/mol
InChI Key: HEWUEFIMRQQSSL-UHFFFAOYSA-N
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Description

Tert-butyl 3-isothiocyanatopropionate is a chemical compound with potential applications in organic chemistry and medicinal chemistry.

Synthesis Analysis

  • Synthesis Methods : The synthesis of tert-butyl compounds often involves reactions with alkyl and aryl amines, using intermediates like di-tert-butyl dicarbonate (Boc2O) and catalysts like DMAP or DABCO to produce isothiocyanates in good to excellent yields, as demonstrated in the synthesis of related tert-butyl compounds (Munch et al., 2008).

Molecular Structure Analysis

  • Molecular Structure Characterization : The molecular structure of tert-butyl compounds, including those similar to tert-butyl 3-isothiocyanatopropionate, can be characterized by X-ray crystallography, as shown in studies on related compounds (Naveen et al., 2007).

Chemical Reactions and Properties

  • Reactivity and Applications : Tert-butyl compounds, including isothiocyanates, are known for their versatile reactivity in organic synthesis, useful in creating a wide range of chemical structures and potentially serving as intermediates for pharmaceuticals (Ellman et al., 2002).

Physical Properties Analysis

  • Physical Characteristics : Specific physical properties such as melting points, boiling points, and solubility are critical for understanding the behavior of chemical compounds in various conditions. However, detailed physical properties of tert-butyl 3-isothiocyanatopropionate were not explicitly found in the available literature.

Chemical Properties Analysis

  • Chemical Stability and Behavior : The chemical properties of tert-butyl compounds can vary significantly, with some showing stability under certain conditions and others being reactive towards various chemical agents. The specific chemical properties of tert-butyl 3-isothiocyanatopropionate would depend on its structure and the presence of functional groups (Theuergarten et al., 2012).

Scientific Research Applications

Carbon Dioxide Fixation The use of bifunctional frustrated Lewis pairs for small molecule fixation presents a significant application of tert-butyl isothiocyanate derivatives. In a study conducted by Theuergarten et al. (2012), the reaction between a bifunctional frustrated Lewis pair and small molecules including tert-butyl isothiocyanate resulted in the formation of zwitterionic, bicyclic boraheterocycles. This process demonstrates the potential of tert-butyl isothiocyanate derivatives in capturing and utilizing carbon dioxide, thereby contributing to research in carbon capture and sequestration technologies (Theuergarten et al., 2012).

Catalytic Asymmetric Oxidation Tert-butyl disulfide's catalytic asymmetric oxidation to produce tert-butanesulfinamides and tert-butyl sulfoxides showcases another application in the realm of synthetic chemistry. This transformation, as reported by Cogan et al. (1998), employs H2O2 and VO(acac)2, highlighting a cost-effective and convenient method for synthesizing chiral tert-butanesulfinyl compounds. This process underscores the utility of tert-butyl derivatives in facilitating asymmetric synthesis, contributing to the advancement of chiral chemistry and its applications in drug development and other areas of organic synthesis (Cogan et al., 1998).

Evaluation of tert-Butyl Isosteres In medicinal chemistry, the tert-butyl group and its isosteres have been evaluated for their effects on the physicochemical and pharmacokinetic properties of bioactive compounds. Westphal et al. (2015) conducted a comparative study on drug analogues, documenting the impact of tert-butyl and alternative substituents. This research is crucial for understanding how tert-butyl groups influence drug properties, aiding in the optimization of therapeutic agents for improved efficacy, stability, and bioavailability (Westphal et al., 2015).

Single-Component Conductors The incorporation of bulky substituents like tert-butyl into organic semiconductors for controlling solid-state structures and charge mobility represents an innovative approach in materials science. Filatre-Furcate et al. (2016) explored the effects of steric hindrance in single-component conductors, revealing how these bulky groups contribute to the creation of three-dimensional networks with unique conducting properties. This research opens new pathways for developing advanced materials with tailored electrical characteristics, suitable for applications in electronics and beyond (Filatre-Furcate et al., 2016).

properties

IUPAC Name

tert-butyl 3-isothiocyanatopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2S/c1-8(2,3)11-7(10)4-5-9-6-12/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEWUEFIMRQQSSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373818
Record name TERT-BUTYL 3-ISOTHIOCYANATOPROPIONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-isothiocyanatopropionate

CAS RN

172422-02-5
Record name TERT-BUTYL 3-ISOTHIOCYANATOPROPIONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 172422-02-5
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